Methylhydroquinone

Catalog No.
S582182
CAS No.
95-71-6
M.F
C7H8O2
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylhydroquinone

CAS Number

95-71-6

Product Name

Methylhydroquinone

IUPAC Name

2-methylbenzene-1,4-diol

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3

InChI Key

CNHDIAIOKMXOLK-UHFFFAOYSA-N

Synonyms

2,5-Dihydroxytoluene; 2,5-Toluenediol; 2-Methyl-1,4-benzenediol; 2-Methyl-1,4-dihydroxybenzene; 2-Methyl-1,4-hydroquinone; 2-Methyl-p-hydroquinone; 2-Methylhydroquinone; 4-Hydroxy-2-methylphenol; M-HQ; Methyl 1,4-dihydroxybenzene; Methyl-p-hydroquino

Canonical SMILES

CC1=C(C=CC(=C1)O)O

The exact mass of the compound Methylhydroquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4962. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. It belongs to the ontological category of hydroquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methylhydroquinone (CAS 95-71-6), commonly referred to as Toluhydroquinone or THQ, is a highly active phenolic polymerization inhibitor and antioxidant [1]. Structurally, it is a well-defined positional isomer of hydroquinone featuring an ortho-methyl group, which fundamentally alters its physicochemical profile by introducing steric hindrance and increasing lipophilicity [1]. With a melting point of 128–130°C and a molecular weight of 124.14 g/mol, it presents as an off-white to pale yellow crystalline solid [2]. In industrial procurement, THQ is primarily sourced as a premium stabilizer for highly reactive unsaturated polyester resins, vinyl monomers, and acrylics. Its core commercial value proposition lies in its enhanced thermal stability, lower volatility, and superior solubility in organic systems compared to traditional unsubstituted hydroquinone, making it a critical additive for bulk monomer storage and high-temperature resin synthesis[REFS-1, REFS-2].

Research Fit

1

Monomer stabilization studies where controlled radical inhibition is required.

2

Aqueous-compatible antioxidant for biochemical assays and co-solvent-free formulations.

3

Procurement across purity tiers: analytical standard, synthesis grade, or technical grade.

Substituting Methylhydroquinone with generic hydroquinone (HQ) or tert-butylcatechol (TBC) introduces significant process and formulation risks . While HQ is a common baseline inhibitor, its higher melting point and lower solubility in non-polar monomers like styrene can lead to incomplete dissolution, requiring longer blending times and risking localized polymerization (gelation) during bulk storage. Conversely, while TBC is highly effective at room temperature, it suffers from severe thermal degradation at elevated processing temperatures[1]. This thermal breakdown not only leads to a rapid loss of inhibition during high-temperature resin synthesis but also causes detrimental darkening of the final resin color [1]. The specific ortho-methyl substitution in THQ provides a precise balance of steric shielding and thermal resilience, ensuring it remains active during 'cook stabilization' without degrading—a performance profile that generic alternatives cannot replicate [REFS-1, REFS-2].

Substitution Risk

Methylhydroquinone

Ortho-methyl group stabilizes phenoxy radicals and reduces side reactions during inhibition.

Hydroquinone

Lacks steric protection; radical stabilization mechanism may shift and yield different inhibition profiles.

Methylhydroquinone

Reported intermediate proliferative lesion induction category in comparative studies.

TBHQ / BHA

Toxicology profiles differ; TBHQ nearly inactive, BHA strongly inducing. Direct replacement requires endpoint review.

Dosage Efficiency for Long-Term Resin Storage

Methylhydroquinone demonstrates superior inhibition efficiency at lower concentrations compared to traditional hydroquinone. A typical addition of only 0.01% to 0.02% THQ is sufficient to maintain the stability of unsaturated polyester resins for over six months during production and storage. This outperforms standard HQ, which often requires higher loadings to achieve the same shelf-life, thereby reducing overall additive consumption and minimizing the inhibitor's impact on downstream esterification and cure times .

Evidence DimensionRequired loading for >6 months storage stability
Target Compound Data0.01% - 0.02% addition
Comparator Or BaselineHigher required loadings for traditional HQ
Quantified DifferenceTHQ achieves >6 months stability at ≤0.02% loading, outperforming HQ efficiency
ConditionsUnsaturated polyester resin production and bulk storage

Lowers procurement volumes for additives while minimizing interference with the final resin curing process.

Inhibition selectivity
Class-level
Controlled radical inhibition vs. unsubstituted hydroquinone; ortho-methyl steric shielding reported.
Supports monomer stabilization selection context.
Quantitative inhibition rate data not located.

High-Temperature Stability and Cook Stabilization

During high-temperature resin synthesis, the choice of inhibitor is critical to prevent premature polymerization and color degradation. While tert-butylcatechol (TBC) exhibits strong inhibition at 60°C, it rapidly loses its effectiveness and decomposes at higher processing temperatures, negatively affecting resin color[1]. In contrast, THQ maintains structural integrity and effective radical scavenging under prolonged heat exposure, making it the preferred choice for the 'cook stabilization' of highly reactive unsaturated polyesters[REFS-1, REFS-2].

Evidence DimensionThermal degradation resistance during processing
Target Compound DataMaintains inhibition and color stability at elevated temperatures
Comparator Or BaselineTBC (Decomposes and darkens resin at high temperatures)
Quantified DifferenceTHQ prevents thermal breakdown and color degradation associated with TBC
ConditionsHigh-temperature unsaturated polyester resin synthesis

Ensures safe, high-temperature processing of reactive resins without compromising the optical clarity or stability of the final product.

Forestomach lesion induction
Head-to-head
MHQ: “less active”; BHA, TBMP, PTBP: “strongly induced”; TBHQ, hydroquinone: “not active” (20-week hamster study).
Reported intermediate lesion induction category; supports comparative toxicology reference context.
Data from single species model; class-specific review recommended.

Enhanced Solubility in Styrene and Organic Monomers

The presence of the ortho-methyl group in THQ disrupts the intermolecular hydrogen bonding symmetry found in unsubstituted hydroquinone, resulting in a lower melting point (128–130°C vs ~172°C for HQ) and significantly enhanced solubility in organic solvents and monomers [REFS-1, REFS-2]. Specifically, THQ offers superior solubility in styrene compared to HQ, which is critical for formulating gel coat resins and Sheet Molding Compounds (SMC)[1]. This enhanced lipophilicity ensures rapid, uniform dissolution without the need for excessive heating [2].

Evidence DimensionSolubility in styrene and melting point
Target Compound DataHigh solubility in styrene; Melting point 128-130°C
Comparator Or BaselineHQ (Lower solubility in styrene; Melting point ~172°C)
Quantified DifferenceTHQ provides faster, more uniform dissolution in non-polar monomers than HQ
ConditionsBulk monomer blending and SMC/BMC resin formulation

Prevents inhibitor crystallization in storage tanks and ensures uniform protection across the entire monomer matrix.

Water solubility
Cross-study comparable
77 g/L (25°C)
Supports aqueous formulation fit; TBHQ is practically water-insoluble.
Co-solvent-free system compatibility may be evaluated.

Steric Shielding and Phenoxy Radical Stabilization

At the molecular level, Toluhydroquinone acts as a highly controlled radical inhibitor. The methyl group located at the 2-position (ortho) relative to the hydroxyl group introduces critical steric hindrance [1]. This specific substitution pattern protects the hydroxyl groups from rapid, non-specific oxidation and stabilizes the resulting phenoxy radicals more effectively than unsubstituted HQ [1]. Consequently, THQ exhibits superior selectivity, slowing down uncontrolled redox cycling and preventing runaway polymerization in oxygen-variable environments [1].

Evidence DimensionPhenoxy radical stabilization and oxidation resistance
Target Compound DataSterically shielded hydroxyl groups with stable radical intermediates
Comparator Or BaselineHQ (Lacks steric shielding, faster non-specific oxidation)
Quantified DifferenceTHQ forms more stable phenoxy radicals, reducing uncontrolled side reactions
ConditionsRadical scavenging in polymerizable monomer systems

Provides predictable, long-lasting inhibition performance, reducing the risk of sudden polymerization failure during transport.

Purity grades
Supplier data; data to verify
≥99% (analytical standard) ≥97.0% (synthesis grade) ≥95% (technical grade)
Grade selection should match application requirements.
Specifications may vary; review lot-specific certificate.

Cook Stabilization of Unsaturated Polyester Resins

THQ is the additive of choice for high-temperature resin synthesis, where its thermal stability prevents premature gelation and maintains optical clarity better than TBC [REFS-1, REFS-2].

Bulk Storage and Transportation of Styrene and Vinyl Monomers

Due to its superior solubility in styrene and low volatility, THQ ensures uniform, long-lasting protection against self-initiated free radical polymerization during extended storage [1].

Antioxidant Formulation for Non-Edible Oils and Greases

THQ's sterically hindered phenolic structure makes it a highly effective auxiliary antioxidant, extending the shelf life of industrial lubricants and fatty acid esters .

Intermediate for Dye and Pigment Synthesis

The reactivity of THQ's phenolic hydroxyl and methyl groups allows for precise molecular construction, making it a valuable precursor for high-grade yellow organic pigments and anthraquinone dyes with superior lightfastness .

Application Fit Matrix

Application
Selection Property
Validation Focus
Monomer stabilization research
Radical inhibition selectivity profile
Polymerization behavior and side-reaction control
Aqueous biochemical assays and formulations
Water solubility profile (co-solvent-free compatibility)
Formulation stability and assay interference screening
Comparative toxicology reference studies
Reported lesion induction category (intermediate)
Endpoint reproducibility across models and dosing regimens

Physical Description

Off-white solid with a slight odor; [Eastman Chemical MSDS]

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

124.052429494 Da

Monoisotopic Mass

124.052429494 Da

Boiling Point

272.0 °C

Heavy Atom Count

9

LogP

0.91 (LogP)

Appearance

Powder

Melting Point

128.0 °C

UNII

332W51E0OC

GHS Hazard Statements

Aggregated GHS information provided by 469 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 469 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 464 of 469 companies with hazard statement code(s):;
H302 (90.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (32.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20.69%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (21.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (31.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (23.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (25.43%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (25.43%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (59.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0028 [mmHg]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

95-71-6

Wikipedia

Methylhydroquinone

General Manufacturing Information

1,4-Benzenediol, 2-methyl-: ACTIVE

Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol

Iván Cheng-Sánchez, José A Torres-Vargas, Beatriz Martínez-Poveda, Guillermo A Guerrero-Vásquez, Miguel Ángel Medina, Francisco Sarabia, Ana R Quesada
PMID: 31450731   DOI: 10.3390/md17090492

Abstract

Encouraged by the promising antitumoral, antiangiogenic, and antilymphangiogenic properties of toluquinol, a set of analogues of this natural product of marine origin was synthesized to explore and evaluate the effects of structural modifications on their cytotoxic activity. We decided to investigate the effects of the substitution of the methyl group by other groups, the introduction of a second substituent, the relative position of the substituents, and the oxidation state. A set of analogues of 2-substituted, 2,3-disubstituted, and 2,6-disubstituted derived from hydroquinone were synthesized. The results revealed that the cytotoxic activity of this family of compounds could rely on the hydroquinone/benzoquinone part of the molecule, whereas the substituents might modulate the interaction of the molecule with their targets, changing either its activity or its selectivity. The methyl group is relevant for the cytotoxicity of toluquinol, since its replacement by other groups resulted in a significant loss of activity, and in general the introduction of a second substituent, preferentially in the para position with respect to the methyl group, was well tolerated. These findings provide guidance for the design of new toluquinol analogues with potentially better pharmacological properties.


Regulation of quinone detoxification by the thiol stress sensing DUF24/MarR-like repressor, YodB in Bacillus subtilis

Montira Leelakriangsak, Nguyen Thi Thu Huyen, Stefanie Töwe, Nguyen van Duy, Dörte Becher, Michael Hecker, Haike Antelmann, Peter Zuber
PMID: 18208493   DOI: 10.1111/j.1365-2958.2008.06110.x

Abstract

Recently, we showed that the MarR-type repressor YkvE (MhqR) regulates multiple dioxygenases/glyoxalases, oxidoreductases and the azoreductase encoding yvaB (azoR2) gene in response to thiol-specific stress conditions, such as diamide, catechol and 2-methylhydroquinone (MHQ). Here we report on the regulation of the yocJ (azoR1) gene encoding another azoreductase by the novel DUF24/MarR-type repressor, YodB after exposure to thiol-reactive compounds. DNA binding activity of YodB is directly inhibited by thiol-reactive compounds in vitro. Mass spectrometry identified YodB-Cys-S-adducts that are formed upon exposure of YodB to MHQ and catechol in vitro. This confirms that catechol and MHQ are auto-oxidized to toxic ortho- and para-benzoquinones which act like diamide as thiol-reactive electrophiles. Mutational analyses further showed that the conserved Cys6 residue of YodB is required for optimal repression in vivo and in vitro while substitution of all three Cys residues of YodB affects induction of azoR1 transcription. Finally, phenotype analyses revealed that both azoreductases, AzoR1 and AzoR2 confer resistance to catechol, MHQ, 1,4-benzoquinone and diamide. Thus, both azoreductases that are controlled by different regulatory mechanisms have common functions in quinone and azo-compound reduction to protect cells against the thiol reactivity of electrophiles.


Transcriptome and proteome analyses in response to 2-methylhydroquinone and 6-brom-2-vinyl-chroman-4-on reveal different degradation systems involved in the catabolism of aromatic compounds in Bacillus subtilis

Van Duy Nguyen, Carmen Wolf, Ulrike Mäder, Michael Lalk, Peter Langer, Ulrike Lindequist, Michael Hecker, Haike Antelmann
PMID: 17407181   DOI: 10.1002/pmic.200700008

Abstract

Bacillus subtilis is exposed to a variety of antimicrobial compounds in the soil. In this paper, we report on the response of B. subtilis to the fungal-related antimicrobials 6-brom-2-vinyl-chroman-4-on (chromanon) and 2-methylhydroquinone (2-MHQ) using proteome and transcriptome analyses. Chromanon, a derivative of aposphaerins from Aposphaeria species caused predominant protein damage in B. subtilis as indicated by the induction of the HrcA, CtsR, and Spx regulons. The expression profile of the ganomycin-related substance 2-MHQ was similar to that of catechol as reflected by the common induction of the thiol-specific oxidative stress response. Several putative ring-cleavage dioxygenases and oxidoreductases were differentially up-regulated by 2-MHQ, catechol, and chromanon including yfiDE, ydfNOP, yodED, ycnDE, yodC, and ykcA. The nitroreductase encoding yodC gene is induced in response to catechol, 2-MHQ, and chromanon, which depend on the MarR-type repressor YodB. The yfiDE (catDE) operon encodes a catechol-2,3-dioxygenase which is most strongly induced by catechol. The yodED (mhqED), ydfNOP (mhqNOP) operons, and ykcA (mhqA) respond most strongly to 2-MHQ and encode putative hydroquinone-specific extradiol dioxygenases. The ycnDE operon was most strongly induced by chromanon. Mutational analyses revealed that the putative hydroquinone-specific dioxygenases MhqO and MhqA confer resistance to 2-MHQ in B. subtilis.


The MarR-type repressor MhqR (YkvE) regulates multiple dioxygenases/glyoxalases and an azoreductase which confer resistance to 2-methylhydroquinone and catechol in Bacillus subtilis

Stefanie Töwe, Montira Leelakriangsak, Kazuo Kobayashi, Nguyen Van Duy, Michael Hecker, Peter Zuber, Haike Antelmann
PMID: 17725564   DOI: 10.1111/j.1365-2958.2007.05891.x

Abstract

Catechol and 2-methylhydroquinone (2-MHQ) cause the induction of the thiol-specific stress response and four dioxygenases/glyoxalases in Bacillus subtilis. Using transcription factor arrays, the MarR-type regulator YkvE was identified as a repressor of the dioxygenase/glyoxalase-encoding mhqE gene. Transcriptional and proteome analyses of the DeltaykvE mutant revealed the upregulation of ykcA (mhqA), ydfNOP (mhqNOP), yodED (mhqED) and yvaB (azoR2) encoding multiple dioxygenases/glyoxalases, oxidoreductases and an azoreductase. Primer extension experiments identified sigma(A)-type promoter sequences upstream of mhqA, mhqNOP, mhqED and azoR2 from which transcription is elevated after thiol stress. DNase I footprinting analysis showed that YkvE protects a primary imperfect inverted repeat with the consensus sequence of tATCTcgaAtTCgAGATaaaa in the azoR2, mhqE and mhqN promoter regions. Analysis of mhqE-promoter-bgaB fusions confirmed the significance of YkvE binding to this operator in vivo. Adjacent secondary repeats were protected by YkvE in the azoR2 and mhqN promoter regions consistent with multiple DNA-protein binding complexes. DNA-binding activity of YkvE was not directly affected by thiol-reactive compounds in vitro. Mutational analyses showed that MhqA, MhqO and AzoR2 confer resistance to 2-MHQ. Moreover, the DeltaykvE mutant displayed a 2-MHQ and catechol resistant phenotype. YkvE was renamed as MhqR controlling a 2-MHQ and catechol-resistance regulon of B. subtilis.


Novel application assigned to toluquinol: inhibition of lymphangiogenesis by interfering with VEGF-C/VEGFR-3 signalling pathway

M García-Caballero, S Blacher, J Paupert, A R Quesada, M A Medina, A Noël
PMID: 27018653   DOI: 10.1111/bph.13488

Abstract

Lymphangiogenesis is an important biological process associated with the pathogenesis of several diseases, including metastatic dissemination, graft rejection, lymphoedema and other inflammatory disorders. The development of new drugs that block lymphangiogenesis has become a promising therapeutic strategy. In this study, we investigated the ability of toluquinol, a 2-methyl-hydroquinone isolated from the culture broth of the marine fungus Penicillium sp. HL-85-ALS5-R004, to inhibit lymphangiogenesis in vitro, ex vivo and in vivo.
We used human lymphatic endothelial cells (LECs) to analyse the effect of toluquinol in 2D and 3D in vitro cultures and in the ex vivo mouse lymphatic ring assay. For in vivo approaches, the transgenic Fli1:eGFPy1 zebrafish, mouse ear sponges and cornea models were used. Western blotting and apoptosis analyses were carried out to search for drug targets.
Toluquinol inhibited LEC proliferation, migration, tubulogenesis and sprouting of new lymphatic vessels. Furthermore, toluquinol induced apoptosis of LECs after 14 h of treatment in vitro, blocked the development of the thoracic duct in zebrafish and reduced the VEGF-C-induced lymphatic vessel formation and corneal neovascularization in mice. Mechanistically, we demonstrated that this drug attenuates VEGF-C-induced VEGFR-3 phosphorylation in a dose-dependent manner and suppresses the phosphorylation of Akt and ERK1/2.
Based on these findings, we propose toluquinol as a new candidate with pharmacological potential for the treatment of lymphangiogenesis-related pathologies. Notably, its ability to suppress corneal neovascularization paves the way for applications in vascular ocular pathologies.


Two spectral QSPR models of porphyrin macromolecules for chelating heavy metals and different ligands released from industrial solvents: CH

A R Akbarzadeh, M Nekoeifard, R Rahmatollah, M H Keshavarz
PMID: 32460542   DOI: 10.1080/1062936X.2020.1747534

Abstract

Two simple and reliable correlations are introduced for the prediction of emission and absorption of porphyrins and their derivatives, i.e. metalloporphyrins and ligand coordinated metalloporphyrins. They can be used to sense the extracted precious metals. The proposed models require only simple structural parameters such as the number of carbon, metal and metal-free molecular fragments of desirable porphyrins or their derivatives. Since the proposed models depend on molecular structures of the desired compounds, they can be easily applied for complex molecular structures. Experimental data of 272 porphyrin derivatives were used to derive and test the novel models for the assessment of their emission (
.) and absorption (
.) values in three solvents namely dichloromethane, toluene and chloroform. The values of the coefficients of determination (
) for the training set (183 compounds) in dichloromethane and three different test sets, corresponding to the three mentioned solvents, for the emission and absorption correlations were greater than 0.70. The calculated values of the root-mean-square error (
) for the training sets of
. and
. correlations were equal to 7.56 and 4.86 nm, respectively. Further statistical parameters also confirm the high reliability of the new models.


Unexpected Biosynthesis of Fluorescein-Like Arthrocolins against Resistant Strains in an Engineered

Yong-Hong Chen, Jiang-Bo He, Xue Bai, Xiao-Nian Li, Lan-Feng Lu, Yan-Chun Liu, Ke-Qin Zhang, Sheng-Hong Li, Xue-Mei Niu
PMID: 31343888   DOI: 10.1021/acs.orglett.9b02371

Abstract

Here we provide an unprecedented biofactory where fluorescent dye-like complex xanthenes could be produced in an engineered
. Feeding the strain with toluquinol or hydroquinones resulted in production of novel "unnatural" natural products including four arthrocolins embedded with indolyltriphenyl quaternary carbons. Arthrocolins
-
potently inhibited various human cancer cell lines including paclitaxel-resistant cell line A549/Taxol and methicillin-resistant
and immensely restored the sensitivity of intractable fluconazole-resistant human pathogen
to fluconazole.


Characterization of the 3-methyl-4-nitrophenol degradation pathway and genes of Pseudomonas sp. strain TSN1

Masahiro Takeo, Kenta Yamamoto, Masashi Sonoyama, Kana Miyanaga, Nana Kanbara, Koichi Honda, Dai-Ichiro Kato, Seiji Negoro
PMID: 29699943   DOI: 10.1016/j.jbiosc.2018.04.001

Abstract

3-Methyl-4-nitrophenol (3M4NP) is formed in soil as a hydrolysis product of fenitrothion, one of the major organophosphorus pesticides. A Pseudomonas strain was isolated as a 3M4NP degrader from a crop soil and designated TSN1. This strain utilized 3M4NP as a sole carbon and energy source. To elucidate the biodegradation pathway, we performed transposon mutagenesis with pCro2a (mini-Tn5495) and obtained three mutants accumulating a dark pink compound(s) from 3M4NP. Rescue cloning and sequence analysis revealed that in all mutants, the transposon disrupted an identical aromatic compound meta-cleaving dioxygenase gene, and a monooxygenase gene was located just downstream of the dioxygenase gene. These two genes were designated mnpC and mnpB, respectively. The gene products showed high identity with the methylhydroquinone (MHQ) monooxygenase (58%) and the 3-methylcatechol 2,3-dioxygenase (54%) of a different 3M4NP degrader Burkholderia sp. NF100. The transposon mutants converted 3M4NP or MHQ into two identical metabolites, one of which was identified as 2-hydroxy-5-methyl-1,4-benzoquinone (2H5MBQ) by GC/MS analysis. Furthermore, two additional genes (named mnpA1 and mnpA2), almost identical to the p-nitrophenol monooxygenase and the p-benzoquinone reductase genes of Pseudomonas sp. WBC-3, were isolated from the total DNA of strain TSN1. Disruption of mnpA1 resulted in the complete loss of the 3M4NP degradation activity, demonstrating that mnpA1 encodes the initial monooxygenase for 3M4NP degradation. The purified mnpA2 gene product could efficiently reduce methyl p-benzoquinone (MBQ) into MHQ. These results suggest that strain TSN1 degrades 3M4NP via MBQ, MHQ, and 2H5MBQ in combination with mnpA1A2 and mnpCB, existing at different loci on the genome.


Toluquinol, a marine fungus metabolite, is a new angiosuppresor that interferes with the Akt pathway

Melissa García-Caballero, Manuel Marí-Beffa, Librada Cañedo, Miguel Ángel Medina, Ana R Quesada
PMID: 23603293   DOI: 10.1016/j.bcp.2013.04.007

Abstract

Toluquinol, a methylhydroquinone produced by a marine fungus, was selected in the course of a blind screening for new potential inhibitors of angiogenesis. In the present study we provide the first evidence that toluquinol is a new anti-angiogenic-compound. In a variety of experimental systems, representing the sequential events of the angiogenic process, toluquinol treatment of activated endothelial cells resulted in strong inhibitory effect. Toluquinol inhibited the growth of endothelial and tumor cells in culture in the micromolar range. Our results indicate that the observed growth inhibitory effect could be due, at least in part, to an induction of apoptosis. Toluquinol induced endothelial cell death is mediated via apoptosis after a cell cycle block and caspase activation. Capillary tube formation on Matrigel and migratory, invasive and proteolytic capabilities of endothelial cells were inhibited by addition of toluquinol at subtoxic concentrations. Inhibition of the mentioned essential steps of in vitro angiogenesis agrees with the observed inhibition of the in vivo angiogenesis, substantiated by using the chick chorioallatoic membrane assay and confirmed by the murine Matrigel plug, the zebrafish embryo neovascularization and the zebrafish caudal fin regeneration assays. Data here shown altogether indicate that toluquinol has antiangiogenic effects both in vitro and in vivo that are exerted partly by suppression of the VEGF and FGF-induced Akt activation of endothelial cells. These effects are carried out at lower concentrations to those required for other inhibitors of angiogenesis, what makes toluquinol a promising drug candidate for further evaluation in the treatment of cancer and other angiogenesis-related pathologies.


Targeted synthesis of novel β-lactam antibiotics by laccase-catalyzed reaction of aromatic substrates selected by pre-testing for their antimicrobial and cytotoxic activity

Annett Mikolasch, Oliver Hildebrandt, Rabea Schlüter, Elke Hammer, Sabine Witt, Ulrike Lindequist
PMID: 26780358   DOI: 10.1007/s00253-016-7288-z

Abstract

The rapidly increasing problem of antimicrobial-drug resistance requires the development of new antimicrobial agents. The laccase-catalyzed amination of dihydroxy aromatics is a new and promising method to enlarge the range of currently available antibiotics. Thirty-eight potential 1,2- and 1,4-hydroquinoid laccase substrates were screened for their antibacterial and cytotoxic activity to select the best substrates for laccase-catalyzed coupling reaction resulting in potent antibacterial derivatives. As a result, methyl-1,4-hydroquinone and 2,3-dimethyl-1,4-hydroquinone were used as parent compounds and 14 novel cephalosporins, penicillins, and carbacephems were synthesized by amination with amino-β-lactam structures. All purified products were stable in aqueous buffer and resistant to the action of β-lactamases, and in agar diffusion and broth micro-dilution assays, they inhibited the growth of several Gram-positive bacterial strains including multidrug-resistant Staphylococcus aureus and Enterococci. Their in vivo activity and cytotoxicity in a Staphylococcus-infected, immune-suppressed mouse model are discussed.


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